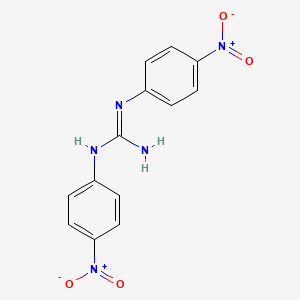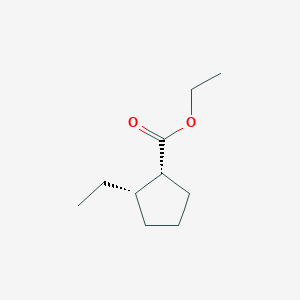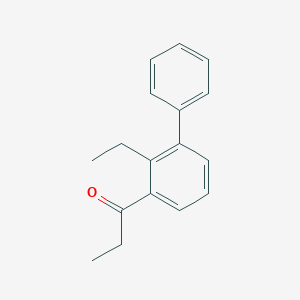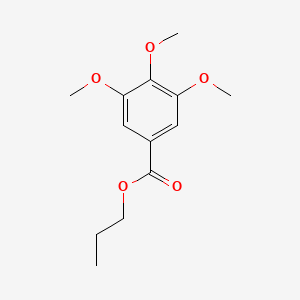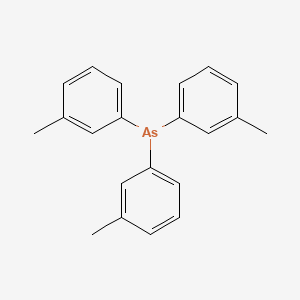
Tris(3-methylphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tris(3-methylphenyl)arsane can be synthesized through the reaction of 3-methylphenylmagnesium bromide with arsenic trichloride. The reaction typically proceeds as follows:
- Preparation of 3-methylphenylmagnesium bromide by reacting 3-methylbromobenzene with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the Grignard reagent (3-methylphenylmagnesium bromide) under an inert atmosphere to form this compound.
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
化学反応の分析
Types of Reactions: Tris(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(3-methylphenyl)arsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: Tris(3-methylphenyl)arsine oxide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tris(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of novel organometallic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its unique structure allows it to interact with biological molecules in specific ways.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers. Its properties make it suitable for use in electronic devices and other high-tech applications.
作用機序
The mechanism of action of tris(3-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer research, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
類似化合物との比較
- Tris(2-methylphenyl)arsane
- Tris(4-methylphenyl)arsane
- Triphenylarsane
Comparison: Tris(3-methylphenyl)arsane is unique due to the position of the methyl groups on the phenyl rings. This structural difference can influence its reactivity and binding properties compared to its analogs. For example, tris(2-methylphenyl)arsane and tris(4-methylphenyl)arsane have different steric and electronic properties, which can affect their behavior in chemical reactions and biological systems.
特性
CAS番号 |
2606-63-5 |
|---|---|
分子式 |
C21H21As |
分子量 |
348.3 g/mol |
IUPAC名 |
tris(3-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChIキー |
HTNUTGWZKFWGTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[As](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


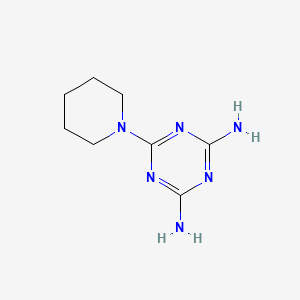
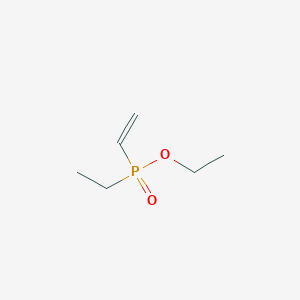
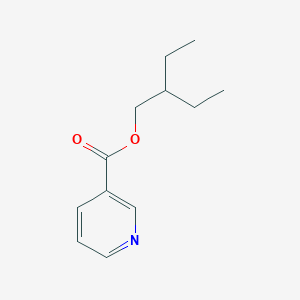
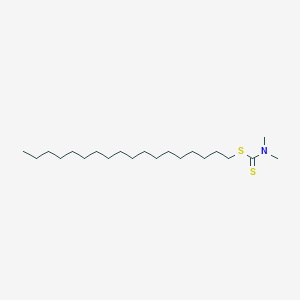
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


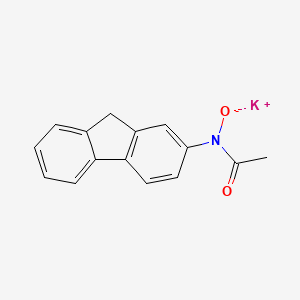
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
